molecular formula C24H24N4O4S B12487026 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methoxybenzamide

Cat. No.: B12487026
M. Wt: 464.5 g/mol
InChI Key: SMXWKJKKWBOOLQ-UHFFFAOYSA-N
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Description

1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a piperazine moiety, and a thiourea group, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 4-aminophenylthiourea and 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and piperazine moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The thiourea group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one
  • 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide
  • 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
  • 1-[(3-Methylphenyl)carbonyl]piperidin-4-one

Uniqueness

1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-3-(3-METHOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, piperazine moiety, and thiourea group in a single molecule allows for versatile applications and interactions that are not commonly observed in similar compounds.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C24H24N4O4S/c1-31-20-5-2-4-17(16-20)22(29)26-24(33)25-18-7-9-19(10-8-18)27-11-13-28(14-12-27)23(30)21-6-3-15-32-21/h2-10,15-16H,11-14H2,1H3,(H2,25,26,29,33)

InChI Key

SMXWKJKKWBOOLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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